molecular formula C17H12BrN3O3 B2587513 N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide CAS No. 1207029-03-5

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide

Cat. No.: B2587513
CAS No.: 1207029-03-5
M. Wt: 386.205
InChI Key: FNDBNXVXYAHBPG-UHFFFAOYSA-N
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Description

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide: This compound is characterized by its molecular formula C17H12BrN3O3 and a molecular weight of 386.205 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents. This reaction is typically carried out in dichloromethane at room temperature, yielding the desired compound with high purity and an 83% yield .

Industrial Production Methods

The use of MNBA and DMAP as coupling agents is advantageous due to their efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid , while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies indicate that it may have pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Its unique chemical properties make it suitable for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, similar compounds have been shown to inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares a similar furan ring structure and has been studied for its potential as a COX-2 inhibitor.

    Nicotinamide derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

Uniqueness

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide stands out due to its unique combination of a bromofuran ring and a nicotinamide moiety. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-15-8-7-14(24-15)17(23)21-13-6-2-1-5-12(13)20-16(22)11-4-3-9-19-10-11/h1-10H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDBNXVXYAHBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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